molecular formula C10H15F2NO B2980938 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine CAS No. 2551120-74-0

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine

Cat. No.: B2980938
CAS No.: 2551120-74-0
M. Wt: 203.233
InChI Key: SIRFLXMVYQNQRX-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the difluoroethoxy group imparts distinct characteristics to the molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine typically involves the reaction of piperidine derivatives with difluoroethoxy-containing reagents. One common method includes the use of 2,2-difluoroethanol as a starting material, which undergoes a series of reactions to introduce the difluoroethoxy group onto the piperidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-1-prop-2-ynylpiperidine is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO/c1-2-5-13-6-3-4-9(7-13)14-8-10(11)12/h1,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRFLXMVYQNQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC(C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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